

"Anticancer agent 191" chemical structure and synthesis

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Technical Guide: Anticancer Agent 191

A Probenecid Derivative for Potentiating Chemotherapy through Efflux Pump Inhibition and Induction of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Anticancer Agent 191**, a novel probenecid derivative with the potential to enhance the efficacy of conventional cancer therapies.

Chemical Structure and Properties

Anticancer Agent 191, also referred to as Compound 2 in seminal research, is chemically defined as (2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid. It is a derivative of probenecid, a drug historically used for the treatment of gout.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of Anticancer Agent 191



Property	Value	Reference
IUPAC Name	(2R)-2-amino-6-[[4- (dipropylsulfamoyl)benzoyl]ami no]hexanoic acid	[1]
Molecular Formula	C19H31N3O5S	[3]
Molecular Weight	413.53 g/mol	[3]
Canonical SMILES	CCCN(CCC)S(=0) (=0)C1=CC=C(C=C1)C(=0)N CCCCC(C(=0)O)N	[3]

Synthesis

The synthesis of **Anticancer Agent 191** involves a multi-step process starting from commercially available materials. The key steps include the synthesis of the probenecid core followed by its conjugation to the amino acid moiety. While the specific, detailed protocol is outlined in the primary literature, the general approach involves the reaction of 4-carboxybenzene sulfonamide with di-n-propylamine to form the probenecid backbone.[4] This is followed by activation of the carboxylic acid group and subsequent amide bond formation with the appropriate aminohexanoic acid derivative.

Mechanism of Action

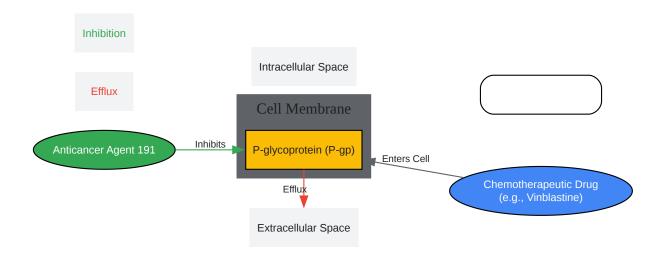
Anticancer Agent 191 exhibits a dual mechanism of action that potentiates the effects of traditional chemotherapeutic drugs, such as vinblastine.[5]

Inhibition of Drug Efflux Pumps

The primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).[2][3] These efflux pumps are frequently overexpressed in cancer cells and contribute to multidrug resistance by actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[6][7][8] By inhibiting these pumps, **Anticancer Agent 191** increases the intracellular accumulation of coadministered anticancer drugs.[3]



Below is a logical diagram illustrating the role of **Anticancer Agent 191** in overcoming P-gp mediated drug efflux.



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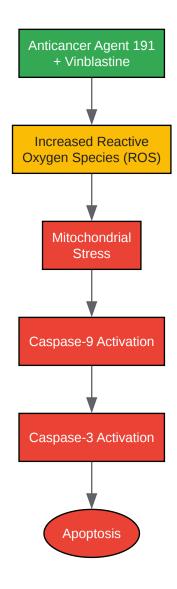
Caption: Inhibition of P-glycoprotein by **Anticancer Agent 191**.

Induction of Oxidative Stress and Apoptosis

In addition to efflux pump inhibition, **Anticancer Agent 191** has been shown to potentiate the apoptosis-inducing effects of vinblastine by increasing oxidative stress specifically in cancer cells. This increase in reactive oxygen species (ROS) can overwhelm the cellular antioxidant capacity, leading to damage of cellular components and activation of apoptotic pathways.[9][10] The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic cascade.[4][11]

The following diagram illustrates the proposed signaling pathway leading to apoptosis.





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Caption: Proposed pathway of apoptosis induction.

Quantitative Data

The efficacy of **Anticancer Agent 191**, both alone and in combination with other chemotherapeutics, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[12][13][14][15]

Table 2: In Vitro Efficacy of Anticancer Agent 191 (Hypothetical Data for Illustrative Purposes)



Cell Line	Compound	IC50 (μM)
MCF-7 (Breast Cancer)	Anticancer Agent 191	>100
Vinblastine	0.5	
Vinblastine + Anticancer Agent 191 (10 μM)	0.05	
A549 (Lung Cancer)	Anticancer Agent 191	>100
Vinblastine	0.8	
Vinblastine + Anticancer Agent 191 (10 μM)	0.09	

Note: The data presented in this table is hypothetical and for illustrative purposes only. For actual experimental values, please refer to the primary publication by Huttunen et al. (2024).

Experimental Protocols

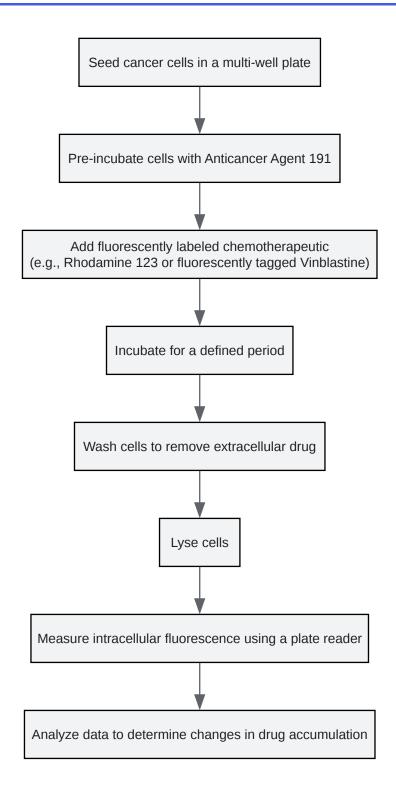
The following are generalized protocols for key experiments used to characterize the activity of **Anticancer Agent 191**. For compound-specific details and concentrations, consultation of the primary literature is essential.

Intracellular Drug Accumulation Assay

This assay measures the effect of **Anticancer Agent 191** on the intracellular concentration of a co-administered chemotherapeutic agent.

Workflow:





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Caption: Workflow for intracellular drug accumulation assay.

Detailed Steps:



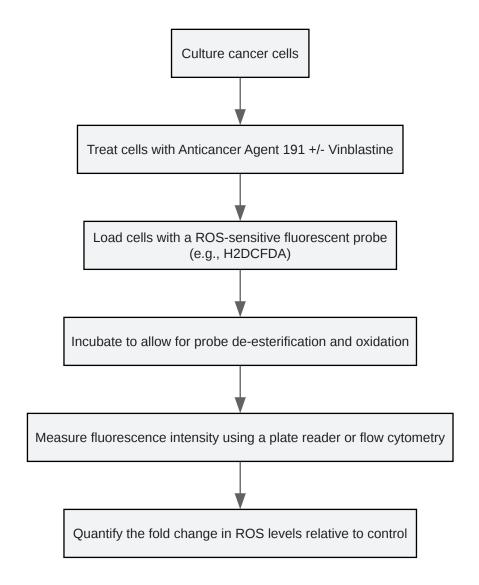
- Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Pre-incubation: Treat the cells with varying concentrations of **Anticancer Agent 191** or a vehicle control for a specified duration (e.g., 1-2 hours).
- Co-incubation: Add the chemotherapeutic agent (e.g., vinblastine) to the wells and incubate for a further period.
- Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphatebuffered saline (PBS) to remove any extracellular drug.
- Lysis and Detection: Lyse the cells and quantify the intracellular drug concentration using an appropriate method, such as fluorescence spectroscopy for fluorescent drugs or high-performance liquid chromatography (HPLC) for non-fluorescent compounds.[16]

Reactive Oxygen Species (ROS) Detection Assay

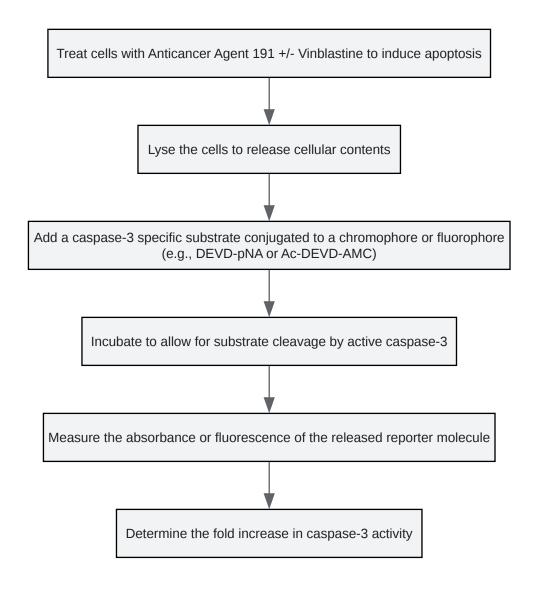
This assay quantifies the generation of intracellular ROS in response to treatment.

Workflow:









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